molecular formula C9H7NO4 B14843094 4-Acetyl-6-formylpyridine-2-carboxylic acid

4-Acetyl-6-formylpyridine-2-carboxylic acid

Cat. No.: B14843094
M. Wt: 193.16 g/mol
InChI Key: KVSCQPHNGIWMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-6-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of acetyl, formyl, and carboxylic acid functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-formylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by acetylation and carboxylation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Acetyl-6-formylpyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Acetyl-6-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-acetyl-6-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5(12)6-2-7(4-11)10-8(3-6)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

KVSCQPHNGIWMNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.